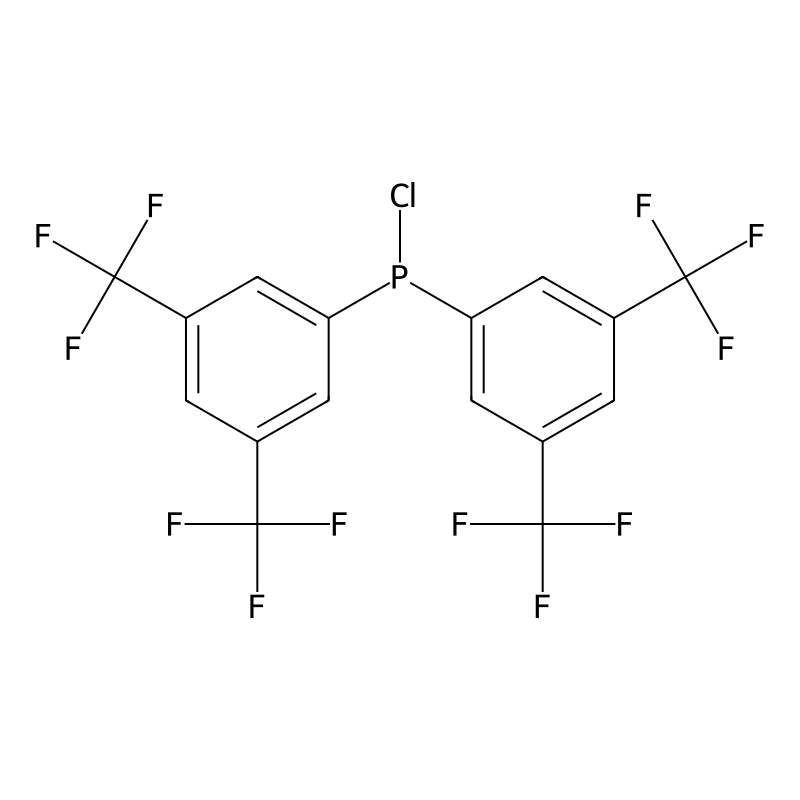

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand for Transition-Metal Catalyzed Cross-Coupling Reactions:

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride, finds significant application in scientific research as a ligand for various transition-metal catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds between two different organic molecules.

The bulky electron-withdrawing trifluoromethyl groups on the ligand's aromatic rings contribute to its steric and electronic properties, making it particularly suitable for several cross-coupling reactions, including:

- Buchwald-Hartwig: This reaction forms an aryl-aryl or aryl-alkyl bond using aryl or vinyl halides, under palladium or nickel catalysis.

- Suzuki-Miyaura: This reaction forms an aryl-aryl or aryl-vinyl bond using boronic acids or esters, under palladium catalysis.

- Stille: This reaction forms an aryl-aryl or aryl-alkyl bond using organotin reagents, under palladium catalysis.

- Sonogashira: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, under palladium catalysis.

- Negishi: This reaction forms an aryl-alkyl or alkyl-alkyl bond using organozinc reagents, under palladium or nickel catalysis.

- Heck: This reaction forms an alkene using an aryl or vinyl halide and an alkene, under palladium catalysis.

- Hiyama: This reaction forms an aryl-aryl or aryl-alkyl bond using organooctyl (or other alkenyl) halides, under palladium catalysis.

The efficiency of these cross-coupling reactions is often attributed to the steric and electronic properties of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, which influence the reaction mechanism and promote favorable transition-metal-substrate interactions.

Development of Chiral Ligands and Catalysts:

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine can be further modified to create chiral ligands, which are crucial for developing asymmetric catalysts for various organic transformations. These chiral ligands introduce chirality into the catalyst, allowing for the selective formation of one enantiomer over the other in reactions.

Research efforts have utilized Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine as a building block for the synthesis of:

- Chiral phosphine-aminophosphine ligands: These ligands have been employed in rhodium-catalyzed asymmetric hydrogenation reactions, enabling the selective production of chiral alcohols from ketones.

- Ligands for palladium-catalyzed stereoselective allylation reactions: These reactions involve the formation of carbon-carbon bonds with high stereoselectivity, leading to the synthesis of complex organic molecules with specific spatial arrangements.

- Ligands for enantioselective hydrogenations: Enantioselective hydrogenations involve the reduction of a carbon-carbon double bond to a single bond, with the formation of a specific enantiomer. Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine-derived ligands have shown promise in developing catalysts for these reactions.

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a chemical compound with the molecular formula and a CAS number of 142421-57-6. This compound features a phosphorus atom bonded to two 3,5-di(trifluoromethyl)phenyl groups and one chlorine atom. It is characterized by its significant fluorination, which enhances its reactivity and solubility in various organic solvents. The presence of trifluoromethyl groups contributes to its unique electronic properties, making it a valuable reagent in synthetic organic chemistry .

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine functions as a ligand in palladium-catalyzed cross-coupling reactions. It coordinates with the palladium center, influencing its electronic properties and facilitating the oxidative addition, transmetallation, reductive elimination steps involved in the catalytic cycle. The bulky nature of the ligand hinders the formation of undesired side products and promotes the desired C-C bond formation.

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is likely to be harmful if inhaled or swallowed. It may cause skin and eye irritation []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

The synthesis of bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine typically involves the reaction of chlorophosphines with appropriate aryl lithium or Grignard reagents. The procedure can be summarized as follows:

- Preparation of Aryl Lithium Reagent: 3,5-di(trifluoromethyl)phenyl lithium can be synthesized from the corresponding aryl halide.

- Reaction with Phosphorus Chloride: The aryl lithium is then reacted with phosphorus trichloride to yield bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine.

- Purification: The product is purified through distillation or chromatography to obtain high purity .

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is primarily utilized in:

- Synthesis of Chiral Ligands: It serves as a precursor for chiral phosphine ligands used in asymmetric catalysis, particularly in rhodium-catalyzed reactions.

- Coordination Chemistry: Its ability to form stable complexes with transition metals makes it valuable in various catalytic processes .

- Material Science: Due to its unique electronic properties, it may also find applications in developing new materials and sensors .

Several compounds share structural or functional similarities with bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bis(trifluoromethyl)phenylphosphine | C_{13}H_8F_6P | Lacks chlorination; used in similar applications |

| Diphenylchlorophosphine | C_{12}H_{10}ClP | Less fluorinated; broader use in organic synthesis |

| Tris(3,5-di(trifluoromethyl)phenyl)phosphine | C_{24}H_{18}F_{12}P | More bulky; potentially more sterically hindered |

| Bis(4-trifluoromethylphenyl)chlorophosphine | C_{16}H_{10}ClF_6P | Different substitution pattern; may exhibit different reactivity |

These compounds highlight the uniqueness of bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine due to its specific trifluoromethyl substitution pattern and chlorophosphine functionality, which contribute to its distinctive reactivity and applications in synthetic chemistry .

The synthesis of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine emerged in the late 20th century alongside growing interest in electron-deficient phosphines for catalytic applications. Early work focused on leveraging the strong electron-withdrawing effects of trifluoromethyl (-CF₃) groups to modulate the electronic properties of phosphorus ligands. The compound’s development was catalyzed by the demand for ligands capable of stabilizing low-oxidation-state metal complexes, particularly in enantioselective transformations.

A landmark achievement was its application in rhodium-catalyzed asymmetric hydrogenation, where derivatives of this compound demonstrated unparalleled enantioselectivity (>99% ee) in the synthesis of chiral amines. Subsequent studies revealed its versatility in palladium-catalyzed cross-couplings, enabling efficient carbon-carbon bond formation under mild conditions.

Position within Contemporary Organophosphorus Research

In modern chemistry, Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine occupies a central role due to:

- Electronic Tunability: The -CF₃ groups induce a pronounced electron-withdrawing effect (Hammett σₚ = 0.54 per group), rendering the phosphorus atom highly electrophilic.

- Steric Protection: The 3,5-di(trifluoromethyl)phenyl substituents create a cone angle of ~160°, shielding the metal center from undesired side reactions.

- Air Stability: Unlike traditional trialkylphosphines, this compound exhibits moderate stability under inert atmospheres, facilitating handling in industrial settings.

Recent advancements include its use in nickel(I) complexes, which defy conventional oxidation state trends by maintaining catalytic activity under aerobic conditions.

Current Research Trajectories and Academic Interest

Ongoing studies explore:

Classical Synthetic Approaches

Classical methods for synthesizing organophosphorus compounds, including chlorophosphine derivatives, have traditionally relied on several fundamental approaches [23]. The most conventional route involves the nucleophilic displacement of phosphorus halides with organometallic reagents, particularly utilizing phosphorus trichloride as the starting material [11] [14]. These classical approaches have historically employed Friedel-Crafts reactions, phosphorus trichloride addition to carbon-carbon double bonds, and carefully controlled reactions of phosphorus trichloride with organometallic reagents [23].

For symmetrical tertiary phosphines and related chlorophosphine derivatives, phosphorus trichloride has served as the reagent of choice in classical synthetic methodologies [23]. Alternative classical approaches have involved the synthesis from metal phosphides, where anions derived from phosphines through reaction with metals such as sodium and potassium demonstrate high nucleophilicity and reactivity toward alkylating reagents [23]. The traditional reduction of phosphine oxides using silicon hydrides, known since 1964, represents another fundamental classical method for phosphine synthesis [23].

Modern Synthetic Strategies

Modern synthetic approaches to bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine have evolved to address the specific challenges associated with highly fluorinated aromatic systems [2]. Contemporary methodologies focus on improved reaction conditions, enhanced selectivity, and better functional group tolerance compared to classical approaches [17].

Reaction of 3,5-bis(trifluoromethyl)bromobenzene with Phosphorous Trichloride

The direct reaction of 3,5-bis(trifluoromethyl)bromobenzene with phosphorus trichloride represents a modern approach that builds upon classical phosphorus chemistry principles [2]. This methodology involves the formation of carbon-phosphorus bonds through the reaction of the aromatic bromide precursor with phosphorus trichloride under controlled conditions [2]. The reaction typically requires specific temperature and time parameters to achieve optimal conversion while minimizing side reactions [12].

Research has demonstrated that this approach can achieve moderate to good yields when properly optimized [2]. The reaction conditions typically involve heating the reactants at controlled temperatures, with reaction times varying depending on the specific conditions employed [12]. The success of this approach depends heavily on the reactivity of the 3,5-bis(trifluoromethyl)bromobenzene starting material and the ability to control the stoichiometry to prevent over-reaction [4].

Grignard-Mediated Syntheses

Grignard-mediated synthesis represents a particularly important modern approach for preparing bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine [10]. This methodology involves the formation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents followed by their reaction with phosphorus trichloride [4]. The preparation of trifluoromethylphenyl Grignard reagents requires careful attention to reaction conditions due to their potentially explosive nature upon loss of solvent contact or moderate heating [4].

The Grignard approach typically follows a two-step sequence: first, the formation of the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene, followed by its controlled addition to phosphorus trichloride [10]. Research has shown that this method can be effective when proper safety precautions and reaction conditions are maintained [4]. The reaction typically requires slow addition at reduced temperatures to minimize unwanted side reactions and ensure proper stoichiometric control [17].

Studies have demonstrated that the use of Grignard reagents in phosphine synthesis can achieve good yields when properly executed [10]. The methodology benefits from the high reactivity of the Grignard reagent, which facilitates efficient carbon-phosphorus bond formation [11]. However, careful control of reaction conditions is essential to prevent over-alkylation and formation of unwanted tertiary phosphine products [17].

Optimization of Synthetic Pathways

Optimization of synthetic pathways for bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine focuses on several key parameters that significantly influence reaction outcomes [17]. Temperature control represents a critical factor, with most optimized procedures operating within specific temperature ranges to balance reaction rate with selectivity [26]. Research has shown that reaction temperatures typically range from -78°C for initial Grignard formation to elevated temperatures for subsequent transformations [17].

Reaction time optimization has proven essential for achieving maximum yields while minimizing decomposition or side reactions [26]. Studies indicate that optimal reaction times can vary significantly depending on the specific synthetic route employed, with some procedures requiring several hours for completion [17]. The choice of solvent system also plays a crucial role in optimization, with ethereal solvents commonly employed for Grignard-based syntheses [11].

Table 1: Optimization Parameters for Chlorophosphine Synthesis

| Parameter | Optimal Range | Impact on Yield | Reference Conditions |

|---|---|---|---|

| Temperature | -78°C to 25°C | High | Controlled addition at low temperature [17] |

| Reaction Time | 1-8 hours | Moderate | Depends on substrate reactivity [26] |

| Solvent System | Ethereal solvents | High | Tetrahydrofuran or diethyl ether [11] |

| Stoichiometry | 1.95-2.1 equiv | High | Careful titration required [17] |

Purification strategies have been optimized to minimize product loss while achieving high purity [28]. Modern approaches often employ distillation techniques, with bulb-to-bulb distillation proving particularly effective for volatile chlorophosphine products [17]. Research has demonstrated that simple distillation can often provide products of sufficient purity for further synthetic applications without requiring complex chromatographic separations [28].

Scale-up Considerations for Research Applications

Scale-up of bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine synthesis presents several important considerations for research applications . Industrial-scale synthesis requires optimization for high yield and reproducibility while minimizing side reactions and unwanted oxidation . Heat transfer becomes increasingly important at larger scales, requiring careful reactor design and temperature control systems [20].

Safety considerations become paramount during scale-up operations, particularly when working with Grignard reagents and phosphorus trichloride [4]. Research has emphasized the importance of proper equipment design and safety protocols for handling potentially hazardous intermediates [4]. Differential thermal analysis studies have provided valuable insights into the thermal stability of key intermediates, informing safe operating procedures for larger-scale operations [4].

Table 2: Scale-up Parameters and Considerations

| Scale Factor | Key Challenges | Mitigation Strategies | Typical Yields |

|---|---|---|---|

| Laboratory (1-10g) | Reproducibility | Standardized procedures | 70-85% [2] |

| Pilot Scale (100g-1kg) | Heat transfer, mixing | Improved reactor design | 65-80% [20] |

| Production Scale (>10kg) | Safety, waste management | Automated systems | 60-75% |

Waste management and environmental considerations become increasingly significant at larger scales [18]. Modern scale-up approaches incorporate principles of green chemistry, including solvent recovery and recycling systems [18]. Research has demonstrated that electrochemical methods can offer advantages for large-scale synthesis, particularly in terms of energy efficiency and environmental impact [18].

Quality control measures must be implemented at larger scales to ensure consistent product quality . This includes in-process monitoring using spectroscopic techniques and rigorous analytical testing of final products . Studies have shown that maintaining product quality during scale-up requires careful attention to reaction parameters and purification procedures [20].

XLogP3

GHS Hazard Statements

H261 (90.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive